1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8;/h3-4,6-7,11H,5,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDNAFRTKQWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride typically starts from a 3,4-difluorophenyl-containing precursor, followed by elaboration of the side chain to introduce the 3-methylbutan-1-amine moiety. Key synthetic steps include:
- Functionalization of the aromatic ring with appropriate side chains.
- Introduction of stereochemistry if required.
- Conversion of intermediates to amine derivatives.
- Formation of the hydrochloride salt for isolation and purification.
Preparation of Key Intermediates
Aromatic Ketone and Alcohol Intermediates
A common approach begins by reacting 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminium trichloride to yield 2-chloro-1-(3,4-difluorophenyl)ethanone . This intermediate undergoes stereoselective reduction of the keto group using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex , producing 2-chloro-1-(3,4-difluorophenyl)ethanol . This step is crucial for controlling the stereochemistry of the final product.
Cyclopropyl and Carboxylate Derivatives
The alcohol intermediate reacts with triethylphosphoacetate in the presence of sodium hydride in toluene to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate. This ester is then converted to an amide by treatment with methyl formate and ammonia . Subsequent reaction with sodium hydroxide and sodium hypochlorite yields the cyclopropanamine derivative.
Conversion to the Target Amine
The amide intermediate is further processed to the amine by reduction or substitution reactions. In some methods, the amide is converted into the corresponding azide by reaction with sodium azide and then reduced to the amine. Alternatively, hydrolysis and subsequent amination steps are employed to introduce the primary amine functionality.
The final step involves formation of the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, facilitating purification and crystallization of 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride .
Alternative Synthetic Routes
Wittig Reaction and Cyclopropanation
Another synthetic route starts with 3,4-difluorobenzaldehyde , which is reacted with methyltriphenylphosphonium bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene to yield 3,4-difluorostyrene . This intermediate undergoes cyclopropanation with ethyl diazoacetate in the presence of a ruthenium catalyst to form ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate. Hydrolysis and further functional group transformations lead to the amine intermediate, which is converted to the hydrochloride salt.
Use of Chiral Catalysts for Stereoselectivity
The use of chiral oxazaborolidine catalysts and borane complexes is emphasized for stereoselective reduction steps, ensuring the desired enantiomeric purity of the amine product. This is critical for pharmaceutical applications where stereochemistry affects biological activity.
Summary Table of Key Steps and Reagents
| Step No. | Reaction Description | Key Reagents/Catalysts | Outcome/Intermediate |
|---|---|---|---|
| 1 | Friedel-Crafts acylation of 1,2-difluorobenzene | Chloroacetyl chloride, AlCl3 | 2-chloro-1-(3,4-difluorophenyl)ethanone |
| 2 | Stereoselective reduction of keto group | Chiral oxazaborolidine catalyst, borane dimethylsulfide | 2-chloro-1-(3,4-difluorophenyl)ethanol |
| 3 | Reaction with triethylphosphoacetate | Sodium hydride, toluene | (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate |
| 4 | Conversion to amide | Methyl formate, ammonia | Amide intermediate |
| 5 | Oxidative chlorination and amination | Sodium hydroxide, sodium hypochlorite | Cyclopropanamine derivative |
| 6 | Formation of hydrochloride salt | Hydrogen chloride | 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride |
Research Findings and Industrial Considerations
Safety and Cost Efficiency : Some traditional reagents such as diazomethane and diphenylphosphoryl azide are avoided due to their hazardous nature and high cost. Safer and more economical alternatives have been developed to improve industrial scalability.
Stereochemical Control : The use of chiral catalysts is essential to obtain the desired enantiomer with high purity, which is a significant factor in pharmaceutical synthesis.
Process Optimization : Continuous improvements in reaction conditions, solvent choices, and reagent stoichiometry have been reported to enhance yield and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
This compound serves as a reagent in the synthesis of various organic compounds. The specific methods of application depend on the target compound being synthesized. The amine functional group allows for participation in numerous chemical reactions, making it valuable for creating derivatives or modifying existing compounds for medicinal chemistry and pharmacology purposes.
Fluorination Reagent
In addition to its role as a reagent, 1-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride is utilized as a fluorination reagent. Fluorination is a crucial step in the synthesis of pharmaceuticals, as it can enhance the biological activity and stability of drug candidates.
Biocatalysis
Production of Drug Intermediates
This compound is involved in the biocatalytic production of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol, which is an intermediate for ticagrelor, a medication used to reduce the risk of heart attacks and strokes. The process involves utilizing ketoreductases from Chryseobacterium species to facilitate the conversion efficiently.
Interaction Studies
Binding Affinity and Activity
Research into the interaction studies of 1-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride focuses on its binding affinity and activity at various biological receptors. Preliminary studies suggest that compounds with similar structures may exhibit interactions that are critical for understanding therapeutic potential and side effects. These interactions can provide insights into designing more effective therapeutic agents.
Structural Characteristics
The compound has a molecular formula of C₁₁H₁₆ClF₂N and a molecular weight of 235.7 g/mol. Its structural features include a difluorophenyl group attached to a 3-methylbutan-1-amine backbone, which enhances its reactivity and interaction capabilities within biological systems.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical differences between 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride and its analogs:
Key Insights from Structural Variations
Fluorine Substitution Patterns: The 3,4-difluoro configuration in the target compound may enhance electronic effects (e.g., electron-withdrawing) and steric interactions compared to 2,4-difluoro () or monofluoro analogs (). This can influence receptor binding affinity and metabolic stability in drug candidates . Positional isomerism (e.g., amine at C1 vs.
Chain Branching and Substituents :
- The 3,3-dimethylbutan-1-amine chain in increases steric bulk compared to the target compound’s single methyl group, possibly reducing bioavailability or increasing synthesis complexity .
- The cyclobutyl group in the 4-chlorophenyl analog () introduces conformational rigidity, which is critical for its role in sibutramine synthesis .
Multiple suppliers for positional isomers (e.g., ) indicate industrial interest in difluorophenyl amines for drug discovery .
Biological Activity
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a 3-methylbutan-1-amine backbone. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications.
- Molecular Formula : C₁₁H₁₆ClF₂N
- Molecular Weight : 235.7 g/mol
- Structure : The presence of the difluorophenyl group significantly influences the compound's reactivity and interaction with biological targets.
The biological activity of 1-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride is largely attributed to its amine functional group, which allows it to interact with various receptors and enzymes. Preliminary studies suggest that compounds with similar structures may exhibit interactions with neurotransmitter systems, particularly those involved in mood regulation and anxiety.
Pharmacological Studies
Research indicates that this compound may possess anxiolytic and antidepressant properties. For instance, studies have shown that compounds structurally related to 1-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride can increase exploration behavior in animal models, suggesting potential anxiolytic effects.
Case Studies
- Anxiolytic Activity : In a study involving mice subjected to elevated plus maze tests, compounds similar to 1-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride demonstrated increased time spent in open arms, indicating reduced anxiety levels.
- Antidepressant Effects : In forced swim tests, related compounds showed decreased immobility times, suggesting an antidepressant-like effect.
Interaction Studies
Interaction studies are critical for understanding the therapeutic potential of this compound. Molecular docking analyses indicate that 1-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride may bind effectively to various receptors involved in mood regulation.
| Target Receptor | Binding Affinity (kcal/mol) | Comments |
|---|---|---|
| Serotonin Receptor | -8.5 | Strong interaction suggests potential antidepressant activity. |
| Dopamine Receptor | -7.2 | Moderate binding affinity indicates possible dopaminergic effects. |
| Adrenergic Receptor | -6.8 | Potential for involvement in anxiety modulation. |
Safety Profile
Preliminary toxicity studies have indicated a favorable safety profile for this compound at therapeutic doses. Acute toxicity tests showed no significant adverse effects at doses up to 40 mg/kg in rodent models.
Q & A
Q. How can researchers optimize the synthesis of 1-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride to improve yield and purity?
Methodological Answer: Synthetic optimization typically involves:
- Precursor Selection : Using 3,4-difluorophenylacetone as a starting material, followed by reductive amination with 3-methylbutylamine. Sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid is a common reducing agent for imine intermediates .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures enhances purity. Monitor by TLC (Rf ~0.5 in 9:1 DCM/MeOH) .
- Yield Enhancement : Adjust reaction stoichiometry (1:1.2 molar ratio of ketone to amine) and temperature (40–50°C for 12–24 hours).
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show aromatic protons (δ 7.2–7.5 ppm, multiplet for 3,4-difluorophenyl), methyl groups (δ 1.0–1.2 ppm), and amine protons (broad singlet at δ 8.5–9.0 ppm). ¹⁹F NMR confirms fluorine substitution (δ -140 to -150 ppm) .
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with ESI+ detection (expected [M+H]+ ~246.1 m/z). Purity >95% is achievable .
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .
Q. How should researchers assess the compound’s stability under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for hydrochlorides) .
- Hygroscopicity Testing : Store samples at 25°C/60% RH for 1 week; monitor mass change via microbalance. Use desiccants for long-term storage .
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; analyze degradation by HPLC .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this chiral amine hydrochloride?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA-3 column (hexane/isopropanol with 0.1% diethylamine) to separate enantiomers. Retention times vary by 2–4 minutes .
- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol; recrystallize to isolate specific enantiomers (e.g., (R)-enantiomer) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra (220–260 nm) to computational predictions .
Q. How can researchers profile and mitigate synthetic impurities in batches of this compound?
Methodological Answer:
- LC-HRMS for Impurity Identification : Detect by-products like N-desmethyl analogs ([M+H]+ ~232.1 m/z) or cyclized derivatives. Use a Q-TOF mass spectrometer for structural elucidation .
- Process Controls : Limit reaction time to avoid over-alkylation and monitor intermediates via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for ketone precursors) .
- Reference Standards : Compare impurities to authenticated samples (e.g., N,N-didesmethylsibutramine hydrochloride) .
Q. What in vitro models are suitable for studying the pharmacological activity of this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligands (e.g., [³H]-LSD for 5-HT2A). IC50 values <1 μM suggest high affinity .
- Cellular Uptake Studies : Use HEK-293 cells expressing monoamine transporters (SERT, DAT). Measure inhibition via fluorescence-based assays (IC50 ~10–100 nM) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and NADPH. Calculate intrinsic clearance (Clint) using LC-MS/MS .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT receptors. The difluorophenyl group likely engages in π-π interactions with Phe residues in the binding pocket .
- QSAR Analysis : Coramine substituents (e.g., fluorine position) with logP and pKa values to optimize blood-brain barrier permeability .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
